molecular formula C16H23N3O10 B3039911 a-D-Mannopyranoside, 2-azidoethyl, 2,3,4,6-tetraacetate CAS No. 140428-83-7

a-D-Mannopyranoside, 2-azidoethyl, 2,3,4,6-tetraacetate

Cat. No.: B3039911
CAS No.: 140428-83-7
M. Wt: 417.37 g/mol
InChI Key: DPAXDKFCBLGMIZ-OWYFMNJBSA-N
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Description

a-D-Mannopyranoside, 2-azidoethyl, 2,3,4,6-tetraacetate: is a chemical compound with the molecular formula C16H23N3O10 and a molecular weight of 417.37 g/mol. It is an alkylated glycoside, which means it is a glycoside with an alkyl group attached to it .

Biochemical Analysis

Biochemical Properties

2-azidoethyl 2,3,4,6-tetra-o-acetyl-alpha-d-mannopyranoside plays a significant role in biochemical reactions, particularly in click chemistry. This compound contains an azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups . Additionally, it can participate in strain-promoted alkyne-azide cycloaddition reactions with molecules containing DBCO or BCN groups . These interactions are crucial for the synthesis of complex biomolecules and for site-specific drug delivery. The compound also interacts with various enzymes and proteins involved in glycosylation processes, enhancing solubility and reducing toxicity .

Cellular Effects

2-azidoethyl 2,3,4,6-tetra-o-acetyl-alpha-d-mannopyranoside influences various cellular processes. It can affect cell signaling pathways by modifying glycosylation patterns on cell surface receptors, thereby altering receptor function and downstream signaling . This compound also impacts gene expression by influencing the glycosylation of transcription factors and other regulatory proteins . Additionally, it can modulate cellular metabolism by interacting with enzymes involved in carbohydrate metabolism .

Molecular Mechanism

The molecular mechanism of 2-azidoethyl 2,3,4,6-tetra-o-acetyl-alpha-d-mannopyranoside involves its binding interactions with biomolecules. The azide group of the compound can form covalent bonds with alkyne-containing molecules through copper-catalyzed azide-alkyne cycloaddition reactions . This reaction is highly specific and efficient, making it a valuable tool for bioconjugation and labeling studies. The compound can also inhibit or activate enzymes involved in glycosylation, thereby affecting the glycosylation status of proteins and lipids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-azidoethyl 2,3,4,6-tetra-o-acetyl-alpha-d-mannopyranoside can change over time. The compound is relatively stable under standard storage conditions but may degrade over extended periods or under harsh conditions . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of glycosylation and cell signaling . Its stability and activity may decrease over time, necessitating careful handling and storage .

Dosage Effects in Animal Models

The effects of 2-azidoethyl 2,3,4,6-tetra-o-acetyl-alpha-d-mannopyranoside vary with different dosages in animal models. At low doses, the compound can enhance glycosylation and improve drug delivery without significant toxicity . At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a narrow therapeutic window for the compound’s safe and effective use .

Metabolic Pathways

2-azidoethyl 2,3,4,6-tetra-o-acetyl-alpha-d-mannopyranoside is involved in metabolic pathways related to glycosylation and carbohydrate metabolism. It interacts with enzymes such as glycosyltransferases and glycosidases, which are responsible for adding and removing sugar moieties from proteins and lipids . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell .

Transport and Distribution

Within cells and tissues, 2-azidoethyl 2,3,4,6-tetra-o-acetyl-alpha-d-mannopyranoside is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments and its accumulation in target tissues . The compound’s distribution is also influenced by its solubility and stability, which can affect its overall bioavailability .

Subcellular Localization

The subcellular localization of 2-azidoethyl 2,3,4,6-tetra-o-acetyl-alpha-d-mannopyranoside is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can localize to the endoplasmic reticulum, Golgi apparatus, and other organelles involved in glycosylation . This localization is crucial for its activity and function, as it allows the compound to interact with enzymes and proteins involved in glycosylation processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of a-D-Mannopyranoside, 2-azidoethyl, 2,3,4,6-tetraacetate involves the use of 2-azidoethyl α-D-mannopyranoside as a starting material . This reaction is highly efficient and is used to append the azidoethyl group to the mannopyranoside core .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: a-D-Mannopyranoside, 2-azidoethyl, 2,3,4,6-tetraacetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido group can participate in substitution reactions, where it is replaced by other functional groups.

    Click Chemistry Reactions: The azido group is highly reactive in click chemistry reactions, particularly the CuAAC reaction.

Common Reagents and Conditions:

    Copper Catalysts: Used in the CuAAC reaction to facilitate the formation of triazoles.

    Solvents: Common solvents used in these reactions include ethanol and ethyl acetate.

Major Products Formed:

    Triazoles: Formed through the CuAAC reaction when the azido group reacts with alkynes.

Scientific Research Applications

a-D-Mannopyranoside, 2-azidoethyl, 2,3,4,6-tetraacetate has several scientific research applications, including:

    Click Chemistry: Used as a ligand in click chemistry reactions.

    Glycotherapeutic Applications: Acts as a carbohydrate carrier in glycotherapeutic applications.

    Drug Delivery: Used as a drug carrier for site-specific delivery and as a drug enhancer to decrease toxicity.

    Protein Solubility and Enhancement: Enhances the solubility and functionality of proteins.

Comparison with Similar Compounds

    2-Azidoethyl 2-acetamido-2-deoxy-β-D-galactopyranoside: Another alkylated glycoside used in click chemistry.

    α-D-Mannopyranosyl azide tetraacetate: A similar compound with an azido group attached to the mannopyranoside core.

    2-Azidoethyl β-glucopyranoside: An alkylated glycoside with a similar structure and reactivity.

Uniqueness: a-D-Mannopyranoside, 2-azidoethyl, 2,3,4,6-tetraacetate is unique due to its specific structure, which includes an azidoethyl group and multiple acetyl groups. This structure allows it to participate in highly efficient click chemistry reactions, making it valuable for various scientific and industrial applications .

Properties

IUPAC Name

[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-(2-azidoethoxy)oxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O10/c1-8(20)25-7-12-13(26-9(2)21)14(27-10(3)22)15(28-11(4)23)16(29-12)24-6-5-18-19-17/h12-16H,5-7H2,1-4H3/t12-,13-,14+,15+,16+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPAXDKFCBLGMIZ-OWYFMNJBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901206543
Record name α-D-Mannopyranoside, 2-azidoethyl, 2,3,4,6-tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901206543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140428-83-7
Record name α-D-Mannopyranoside, 2-azidoethyl, 2,3,4,6-tetraacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140428-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-D-Mannopyranoside, 2-azidoethyl, 2,3,4,6-tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901206543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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